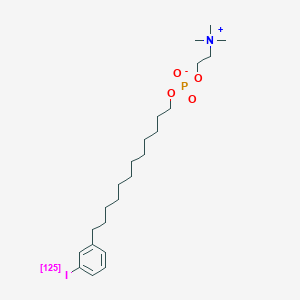
12-(m-Iodophenyl)dodecyl phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(m-Iodophenyl)dodecyl phosphocholine (Iod-12) is a synthetic phospholipid that has been widely used in scientific research. It is a lipid molecule that contains a hydrophobic tail and a hydrophilic head, making it an ideal component for cell membranes. Iod-12 has been used in various research fields, including cancer research, drug delivery systems, and membrane protein studies.
Mécanisme D'action
12-(m-Iodophenyl)dodecyl phosphocholine works by disrupting the structure of cell membranes. The hydrophobic tail of 12-(m-Iodophenyl)dodecyl phosphocholine interacts with the hydrophobic region of the membrane, while the hydrophilic head interacts with the hydrophilic region of the membrane. This disrupts the integrity of the membrane, leading to cell death.
Effets Biochimiques Et Physiologiques
12-(m-Iodophenyl)dodecyl phosphocholine has been shown to have both biochemical and physiological effects. Biochemically, 12-(m-Iodophenyl)dodecyl phosphocholine has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a crucial role in the inflammatory response. Physiologically, 12-(m-Iodophenyl)dodecyl phosphocholine has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and increase the permeability of cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 12-(m-Iodophenyl)dodecyl phosphocholine in lab experiments is its ability to disrupt cell membranes. This makes it a useful tool for studying the structure and function of membrane proteins. However, one of the limitations of using 12-(m-Iodophenyl)dodecyl phosphocholine is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 12-(m-Iodophenyl)dodecyl phosphocholine. One area of research is the development of new drug delivery systems using 12-(m-Iodophenyl)dodecyl phosphocholine. Another area of research is the study of the interactions between 12-(m-Iodophenyl)dodecyl phosphocholine and membrane proteins. Additionally, research can be done to optimize the synthesis method of 12-(m-Iodophenyl)dodecyl phosphocholine to increase its yield and purity.
Conclusion
In conclusion, 12-(m-Iodophenyl)dodecyl phosphocholine is a synthetic phospholipid that has been widely used in scientific research. It has been shown to have various applications in cancer research, drug delivery systems, and membrane protein studies. It works by disrupting the structure of cell membranes, leading to cell death. While it has advantages in lab experiments, its toxicity can limit its use in certain experiments. There are several future directions for research on 12-(m-Iodophenyl)dodecyl phosphocholine, including the development of new drug delivery systems and the study of its interactions with membrane proteins.
Méthodes De Synthèse
12-(m-Iodophenyl)dodecyl phosphocholine is synthesized by reacting 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) with iodine and N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction produces 12-(m-Iodophenyl)dodecyl phosphocholine with a yield of around 60%. The purity of 12-(m-Iodophenyl)dodecyl phosphocholine can be increased by using column chromatography.
Applications De Recherche Scientifique
12-(m-Iodophenyl)dodecyl phosphocholine has been used in various scientific research applications. One of the main applications is in cancer research. 12-(m-Iodophenyl)dodecyl phosphocholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been used as a tool for studying the structure and function of membrane proteins, which play a crucial role in various cellular processes.
Propriétés
Numéro CAS |
144796-42-9 |
|---|---|
Nom du produit |
12-(m-Iodophenyl)dodecyl phosphocholine |
Formule moléculaire |
C23H42INO4P+ |
Poids moléculaire |
551.5 g/mol |
Nom IUPAC |
12-(3-(125I)iodanylphenyl)dodecyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H41INO4P/c1-25(2,3)18-20-29-30(26,27)28-19-13-11-9-7-5-4-6-8-10-12-15-22-16-14-17-23(24)21-22/h14,16-17,21H,4-13,15,18-20H2,1-3H3/i24-2 |
Clé InChI |
VOFGDAZEYNICAF-UHFFFAOYSA-O |
SMILES isomérique |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)[125I] |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I |
SMILES canonique |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I |
Synonymes |
12-(3-iodophenyl)dodecyl phosphocholine 12-(m-iodophenyl)dodecyl phosphocholine NM 324 NM-324 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)

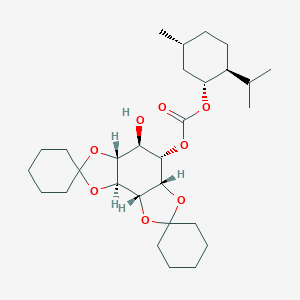

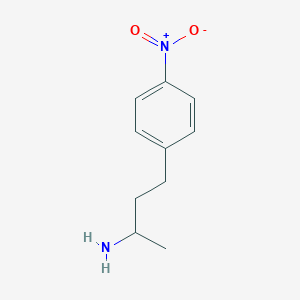
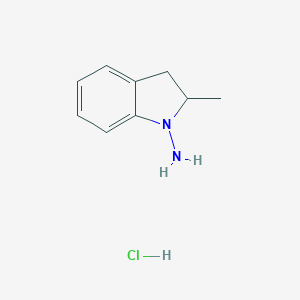
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)

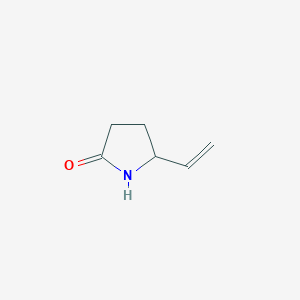
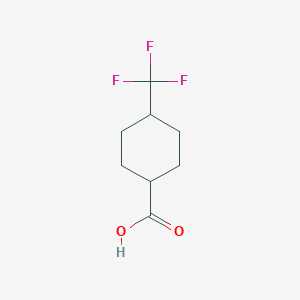
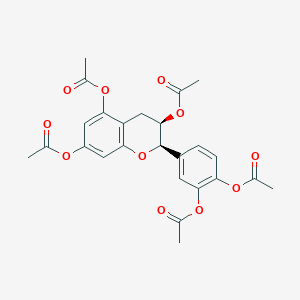

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)
